molecular formula C25H22N2O5 B2839198 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951946-20-6

3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2839198
CAS No.: 951946-20-6
M. Wt: 430.46
InChI Key: YEYKKUVVIKAPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one belongs to the chromeno-oxazine class, characterized by a fused tricyclic system combining a coumarin-like chromene ring with a 1,3-oxazine moiety. Its structure features a 2,4-dimethoxyphenyl substituent at position 3 and a pyridin-4-ylmethyl group at position 7.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-4-5-19(23(12-18)30-2)20-11-17-3-6-22-21(24(17)32-25(20)28)14-27(15-31-22)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYKKUVVIKAPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the chromene ring.

    Introduction of the Oxazine Ring: The oxazine ring can be introduced via a condensation reaction between the chromene derivative and an appropriate amine, such as 2-aminophenol, under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: This step usually involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and a suitable electrophile.

    Addition of the Pyridinylmethyl Group: The final step involves the alkylation of the chromeno[8,7-e][1,3]oxazine derivative with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

Chromeno-oxazine derivatives vary primarily in substituents at positions 3 and 9, which modulate their physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Substituent at Position 9 Core Structure Reference
Target Compound 2,4-Dimethoxyphenyl Pyridin-4-ylmethyl Chromeno[8,7-e][1,3]oxazin-2-one
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (4h, n=3) 3,4-Dimethoxyphenyl + CF₃ 4-Hydroxybutyl Chromeno[8,7-e][1,3]oxazin-4-one
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-... (12b) Ferrocenyl-dimethylamino Chromeno[8,7-e][1,3]oxazine-2,8-dione
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (4i, n=3) 4-Fluorophenyl + CF₃ 4-Hydroxybutyl Chromeno[8,7-e][1,3]oxazin-4-one

Key Observations :

  • The target compound ’s 2,4-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing CF₃ or fluorophenyl groups in analogs .
Physicochemical Properties

Melting points and spectral data highlight differences in stability and intermolecular interactions:

Compound Name Melting Point (°C) Notable Spectral Data (1H NMR, δ ppm) Reference
Target Compound Not reported
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-... (4h, n=3) 154–156 Aromatic protons: 6.7–7.1; OCH₃: 3.8–3.9
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-... (12b) Not reported Ferrocene protons: 4.0–4.5; N(CH₃)₂: 2.2–2.4
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-... (4i, n=3) 137–139 Fluorophenyl protons: 7.2–7.4; CF₃: 3.6 (q, J=10 Hz)

Key Observations :

  • The target compound’s dimethoxyphenyl group would likely show distinct aromatic proton shifts (~6.5–7.0 ppm) and methoxy signals (~3.8 ppm), similar to compound 4h .
  • Ferrocenyl analogs exhibit unique proton environments (e.g., 4.0–4.5 ppm for cyclopentadienyl hydrogens) .

Key Observations :

  • The ferrocenyl derivatives exhibit potent antiparasitic activity (IC₅₀ < 1 µM for Plasmodium falciparum) due to redox-active iron centers .

Key Observations :

  • Ferrocenyl derivatives require specialized handling of organometallic reagents .
  • The target compound’s synthesis may parallel ’s methods, using LiAlH₄ reduction or similar steps .

Biological Activity

3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a chromeno-oxazine core and various substituents that enhance its biological activity. The molecular formula is C25H22N2O5C_{25}H_{22}N_{2}O_{5} with a molecular weight of 430.5 g/mol.

Chemical Structure

The structural representation of the compound is crucial for understanding its interaction with biological targets. The compound features a chromene ring fused with an oxazine moiety and substituted with a dimethoxyphenyl and a pyridinylmethyl group.

PropertyValue
Molecular Formula C25H22N2O5
Molecular Weight 430.5 g/mol
CAS Number 951946-20-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the pyridine and dimethoxyphenyl groups suggests potential interactions with neurotransmitter systems and other signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of phenolic groups that can scavenge free radicals.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Neuroprotective Properties : The interaction with neurotransmitter receptors indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of chromeno[8,7-e][1,3]oxazine exhibited significant antioxidant activity in vitro, suggesting that the structure contributes to the ability to neutralize free radicals .
  • Neuroprotective Study : Another research focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and improve cell viability .

Research Findings

Recent findings have highlighted the following aspects regarding the biological activity of the compound:

  • Binding Affinity : Studies using molecular docking simulations revealed high binding affinity to various receptors involved in pain modulation and inflammation.
  • In Vivo Studies : Animal models treated with this compound showed reduced symptoms related to inflammation and pain, indicating its potential as an analgesic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.